molecular formula C10H16N2O4 B12065705 5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B12065705
M. Wt: 228.24 g/mol
InChI Key: CBPRCCJOWWFOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a heterocyclic compound with the empirical formula C10H17NO2. It belongs to the class of indole derivatives, which are prevalent moieties found in natural products and drugs . This compound plays a significant role in cell biology and has attracted attention due to its potential biological activities.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the construction of the indole ring system. One common method is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . The reaction proceeds under reflux in methanol (MeOH) and yields the tricyclic indole product.

Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. the Fischer indole synthesis can be adapted for larger-scale production with appropriate modifications.

Chemical Reactions Analysis

5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:

    Oxidation: It may be oxidized to form different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substituents can be introduced at various positions on the pyridine ring.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.

Scientific Research Applications

    Medicine: Investigating its pharmacological properties, including anticancer effects or antimicrobial activity.

    Chemistry: As a building block for the synthesis of other compounds.

    Industry: Possible use in the development of agrochemicals or pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which 5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While detailed comparisons are beyond the scope of this article, it’s essential to highlight the uniqueness of this compound. Similar compounds include other indole derivatives, such as indole alkaloids found in natural products.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl 5-nitro-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h5H,4,6-7H2,1-3H3

InChI Key

CBPRCCJOWWFOTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)[N+](=O)[O-]

Origin of Product

United States

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